molecular formula C27H20N2O6S2 B11634746 methyl 2-[3-hydroxy-2-oxo-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[3-hydroxy-2-oxo-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11634746
M. Wt: 532.6 g/mol
InChI Key: YCKFQEXNUSIDSH-UHFFFAOYSA-N
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Description

Methyl 2-[3-hydroxy-2-oxo-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a pyrrolidone core fused with a thiazole ring. Key structural elements include:

  • A 3-phenoxyphenyl substituent at position 5 of the pyrrolidone ring.
  • A thiophen-2-ylcarbonyl group at position 2.
  • A methyl ester at position 5 of the thiazole ring and a methyl group at position 3.

This compound’s complexity arises from its multi-ring system and diverse substituents, which influence its electronic, steric, and solubility properties.

Properties

Molecular Formula

C27H20N2O6S2

Molecular Weight

532.6 g/mol

IUPAC Name

methyl 2-[4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H20N2O6S2/c1-15-24(26(33)34-2)37-27(28-15)29-21(20(23(31)25(29)32)22(30)19-12-7-13-36-19)16-8-6-11-18(14-16)35-17-9-4-3-5-10-17/h3-14,21,31H,1-2H3

InChI Key

YCKFQEXNUSIDSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Medicinal Chemistry

    1. Anticancer Activity
    Research has indicated that compounds similar to methyl 2-[3-hydroxy-2-oxo-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exhibit promising anticancer properties. The thiazole and pyrrole moieties are known for their ability to interact with biological targets involved in cancer proliferation. Studies have shown that derivatives of thiazole can inhibit tumor growth by inducing apoptosis in cancer cells, particularly in breast and colon cancer models .

    2. Antimicrobial Properties
    The compound has also been assessed for its antimicrobial properties. Thiazole derivatives have demonstrated efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

    3. Anti-inflammatory Effects
    Methyl 2-[3-hydroxy-2-oxo-5-(3-phenoxyphenyl)-4-(thiophen-2-ycarbonyl)-2,5-dihydro-1H-pyrrol-1-y]-4-methyl-1,3-thiazole-5-carboxylate may also possess anti-inflammatory properties. Research indicates that thiazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

    4. Enzyme Inhibition
    The compound’s structural features suggest potential as an enzyme inhibitor. For example, studies have shown that similar thiazole compounds can inhibit enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity . This inhibition can lead to improved metabolic profiles in preclinical models.

    5. Neuroprotective Effects
    Recent investigations into the neuroprotective effects of thiazole-containing compounds indicate their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .

    Case Study 1: Anticancer Activity

    A study published in Molecules demonstrated that a derivative of methyl 2-[3-hydroxy...]-thiazole exhibited significant cytotoxicity against human breast cancer cell lines (MCF7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development in cancer therapy .

    Case Study 2: Antimicrobial Efficacy

    In another study, derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that these compounds significantly inhibited bacterial growth at low concentrations, suggesting a viable alternative for antibiotic development .

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Comparison

    The compound belongs to a family of thiazole-pyrrolidone hybrids. Below is a comparative analysis with structurally related molecules from the evidence:

    Compound Name Core Structure Substituents (Pyrrolidone/Thiazole) Key Functional Groups Molecular Weight (g/mol) Notable Properties
    Target Compound Thiazole-pyrrolidone 5-(3-phenoxyphenyl), 4-(thiophen-2-ylcarbonyl), 4-methyl-thiazole, methyl ester Phenoxy, thiophene carbonyl, ester ~523.56 (estimated) High lipophilicity due to aromatic groups
    Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylthiazole-5-carboxylate Thiazole-pyrrolidone 2-(4-fluorophenyl), 3-(3-fluoro-4-methylbenzoyl) Fluorophenyl, fluoro-benzoyl, ester ~525.50 (estimated) Enhanced metabolic stability from fluorine substituents
    Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate Thiazole-pyrrolidone 3-(4-butoxybenzoyl), 2-(4-fluorophenyl) Butoxybenzoyl, fluorophenyl, ester ~563.60 (estimated) Increased solubility from butoxy group
    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate Thiazole 2-(4-methoxyphenyl), 4-hydroxy Methoxyphenyl, hydroxy, ester ~293.32 Simpler structure; moderate polarity

    Functional Comparison

    3-Phenoxyphenyl provides steric bulk and π-π stacking capability, contrasting with smaller substituents like 4-fluorophenyl in .

    Solubility and Lipophilicity: The target compound’s thiophene and phenoxy groups increase lipophilicity, reducing aqueous solubility compared to the methoxy-containing analog in . Fluorine atoms in improve membrane permeability but may reduce solubility in polar solvents.

    Biological Implications :

    • While explicit activity data are absent, the thiazole carboxylate moiety is a common pharmacophore in kinase inhibitors (e.g., dabrafenib analogs).
    • The thiophene carbonyl group in the target compound may enhance binding to cysteine proteases compared to benzoyl derivatives .

    Data Tables

    Table 1: Substituent Impact on Physicochemical Properties

    Substituent Compound Example LogP (Estimated) Solubility (mg/mL)
    Thiophen-2-ylcarbonyl Target Compound 4.2 <0.1
    3-Fluoro-4-methylbenzoyl 3.8 0.5
    4-Butoxybenzoyl 3.5 1.2
    4-Methoxyphenyl 2.1 10.5

    Research Findings and Implications

    Structural Optimization: Fluorine substitution (e.g., in ) is a common strategy to balance lipophilicity and metabolic stability, whereas bulky groups like 3-phenoxyphenyl may improve target selectivity . The methyl ester in the target compound could act as a prodrug, hydrolyzing in vivo to a carboxylic acid for enhanced target engagement.

    Pharmacological Potential: Thiazole-pyrrolidone hybrids are under investigation for antiviral and anticancer applications. The target compound’s thiophene moiety may confer unique activity against thiol-dependent enzymes .

    Biological Activity

    Methyl 2-[3-hydroxy-2-oxo-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

    Chemical Structure

    The compound's structure can be broken down into several functional groups that contribute to its biological activity:

    • Pyrrole ring : Known for its role in various biological systems.
    • Thiazole moiety : Often associated with antimicrobial and anticancer properties.
    • Phenoxyphenyl group : May enhance lipophilicity and cell membrane permeability.

    Anticancer Properties

    Recent studies have highlighted the compound's potential as an anticancer agent. For example, a study demonstrated that derivatives of similar thiazole compounds exhibited significant inhibitory effects on cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells, specifically targeting pathways related to heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) signaling pathways .

    Antimicrobial Activity

    The compound was also evaluated for its antimicrobial properties. A related study explored the biological activity of pyrrole derivatives and found that certain modifications could enhance their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound could potentially serve as a lead for developing new antimicrobial agents .

    Structure-Activity Relationship (SAR)

    The biological activity of methyl 2-[3-hydroxy-2-oxo...] can be influenced by structural modifications. Research indicates that:

    • Hydroxyl groups can enhance solubility and bioavailability.
    • Substituents on the phenyl rings can significantly affect the potency against various cell lines.

    Case Study 1: Anticancer Activity

    In a recent investigation, a series of compounds structurally related to methyl 2-[3-hydroxy...] were synthesized and tested against HCT116 colon cancer cells. The study reported IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating promising anticancer activity, particularly for compounds with specific substitutions on the aromatic rings .

    Case Study 2: Antimicrobial Efficacy

    Another study focused on evaluating the antimicrobial efficacy of similar thiazole derivatives. The findings suggested that compounds with thiophenyl substitutions showed enhanced activity against both Staphylococcus aureus and Escherichia coli, reinforcing the potential of thiazole-containing compounds in antibiotic development .

    Data Tables

    Biological ActivityTarget Cell Line/OrganismIC50 Value (mg/mL)Reference
    AnticancerHCT1160.12 - 0.81
    AntimicrobialStaphylococcus aureusNot specified
    AntimicrobialEscherichia coliNot specified

    Q & A

    Q. What safety protocols are essential for handling this compound?

    • Guidelines :
    • PPE : Wear nitrile gloves, lab coat, and safety goggles.
    • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors.
    • Spill Management : Absorb with vermiculite and dispose as hazardous waste (CAS-specific regulations apply) .

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